molecular formula C13H19ClN2O B572644 N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride CAS No. 1223748-40-0

N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride

Cat. No.: B572644
CAS No.: 1223748-40-0
M. Wt: 254.758
InChI Key: GYHNTWYZCAYIOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride typically involves the reaction of 4-(pyrrolidin-3-yl)benzoic acid with N,N-dimethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted benzamide derivatives .

Scientific Research Applications

N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and function. The compound’s effects are mediated through its ability to modulate various biochemical pathways, leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride is unique due to its specific structural features, such as the position of the pyrrolidine ring and the presence of the hydrochloride salt. These characteristics contribute to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N,N-dimethyl-4-pyrrolidin-3-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-15(2)13(16)11-5-3-10(4-6-11)12-7-8-14-9-12;/h3-6,12,14H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHNTWYZCAYIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676560
Record name N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-40-0
Record name Benzamide, N,N-dimethyl-4-(3-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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